

Physicochemical properties of Fluvastatin Sodium for research

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Compound of Interest

Compound Name: *Fluvastatin Sodium*

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An In-depth Technical Guide on the Physicochemical Properties of **Fluvastatin Sodium**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Fluvastatin Sodium**. The information herein is intended to support research and development activities by providing essential data on solubility, stability, and other key characteristics, alongside detailed experimental protocols and visual representations of critical pathways and workflows.

Core Physicochemical Properties

Fluvastatin Sodium is the monosodium salt of a synthetic lipid-lowering agent.^[1] It is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from fungal-derived statins.^[1] It presents as a white to pale yellow or yellow-brown, hygroscopic crystalline powder.^{[1][2][3]}

Table 1: General Physicochemical Properties of **Fluvastatin Sodium**

Property	Value	References
Chemical Formula	C ₂₄ H ₂₅ FNNaO ₄	[3][4]
Molecular Weight	433.46 g/mol	[1][4]
Appearance	White to pale yellow, hygroscopic powder	[1]
pKa	~4.5 (estimated)	[5]
Polymorphism	Exhibits polymorphism	[6][7]

Table 2: Solubility Profile of **Fluvastatin Sodium**

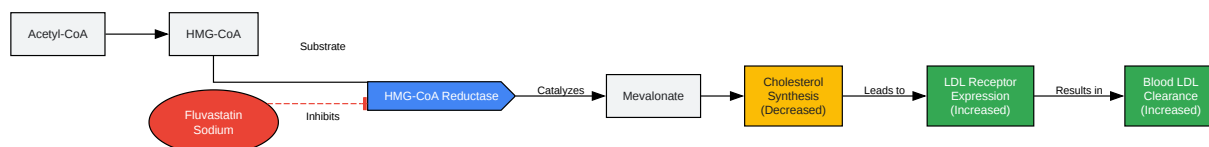
Solvent	Solubility	References
Water	Soluble, 30 mg/mL, 10.84 mg/mL (25 mM)	[1][2][8][9]
Methanol	Soluble	[1][2]
Ethanol	Soluble, ~0.5 mg/mL, ≥16.83 mg/mL	[1][2][10][11]
DMSO	Soluble, ~10 mg/mL, 43.34 mg/mL (100 mM)	[2][8][9][10]
Dimethylformamide (DMF)	~10 mg/mL	[10]
PBS (pH 7.2)	~0.2 mg/mL	[10]

Table 3: Thermal Properties of **Fluvastatin Sodium**

Property	Value	Notes	References
Melting Point	194-197°C	[2][5][12]	
>132°C (decomposition)	Some sources indicate decomposition at a lower temperature.	[3][13]	

Mechanism of Action: HMG-CoA Reductase Inhibition

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15] By blocking the conversion of HMG-CoA to mevalonic acid in the liver, it reduces hepatic cholesterol synthesis.[16] This reduction stimulates the upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[15][16]



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Caption: Mechanism of action for **Fluvastatin Sodium**.

Key Experimental Protocols

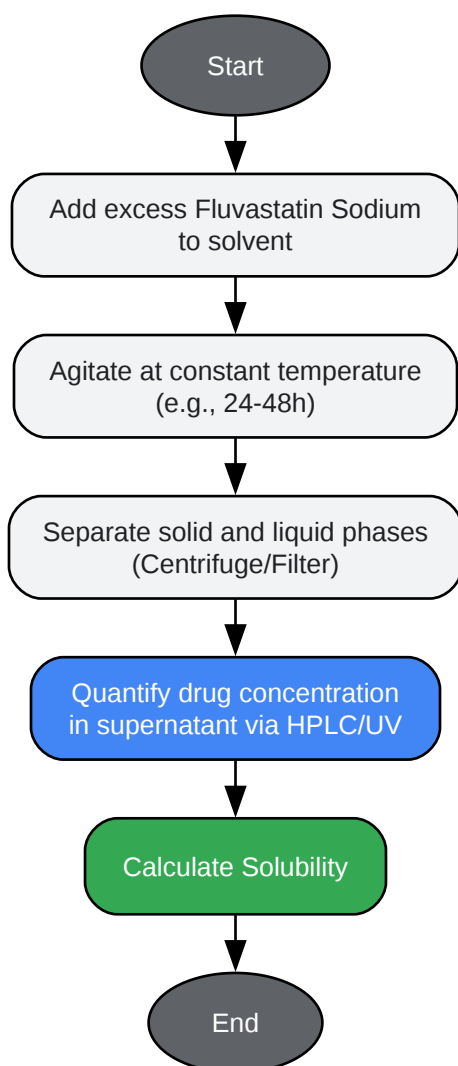
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and widely accepted technique for determining the equilibrium solubility of a compound.[17][18]

Objective: To determine the saturation concentration of **Fluvastatin Sodium** in a specific solvent system under thermodynamic equilibrium.

Methodology:

- Preparation: Add an excess amount of **Fluvastatin Sodium** solid to a known volume of the selected solvent (e.g., purified water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is necessary to ensure saturation is reached.
[18]
- Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.
[18]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid material via centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the drug.
- Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of **Fluvastatin Sodium** in the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[19]
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.



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Caption: Workflow for equilibrium solubility determination.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable drugs.^[20]

Objective: To determine the acid dissociation constant (pKa) of **Fluvastatin Sodium**.

Methodology:

- **System Calibration:** Calibrate a potentiometer (pH meter) using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[20\]](#)
- **Sample Preparation:** Dissolve an accurately weighed quantity of **Fluvastatin Sodium** in a suitable solvent (e.g., water or a co-solvent system for poorly soluble drugs) to a known concentration.[\[20\]](#) The ionic strength of the solution should be kept constant using an inert salt like KCl.[\[20\]](#)
- **Titration:** Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[\[20\]](#)
- **Data Collection:** Record the pH of the solution after each addition of titrant, ensuring the reading is stable.[\[20\]](#)
- **Analysis:** Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoidal curve. For an acid, the pH at the half-equivalence point (where 50% of the acid has been neutralized) is equal to the pKa.
- **Replication:** Perform the titration at least in triplicate to ensure the reliability and reproducibility of the results.[\[20\]](#)

Solid-State Characterization (Polymorphism and Melting Point)

Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are powerful techniques for investigating polymorphism and thermal behavior.[\[6\]](#)

Objective: To identify crystalline forms (polymorphs, solvates) and determine the melting point of **Fluvastatin Sodium**.

Methodology:

- Differential Scanning Calorimetry (DSC):

- Accurately weigh a small amount of the **Fluvastatin Sodium** sample (typically 2-5 mg) into an aluminum DSC pan and seal it.[\[21\]](#)
- Place the sample pan and an empty reference pan into the DSC cell.
- Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[\[21\]](#)
- Record the heat flow as a function of temperature. Endothermic events, such as melting, appear as peaks. The onset or peak temperature of the melt endotherm is taken as the melting point.[\[21\]](#) Different polymorphs will typically exhibit different melting points and thermal profiles.[\[6\]](#)
- X-Ray Powder Diffraction (XRPD):
 - Prepare a uniform, flat powder bed of the **Fluvastatin Sodium** sample.
 - Place the sample in the diffractometer.
 - Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles.
 - The resulting diffraction pattern, a plot of diffraction intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. Different polymorphs will produce distinct diffraction patterns.[\[6\]](#)

Stability Profile and Considerations

Fluvastatin Sodium exhibits several stability characteristics that are critical for formulation and storage.

- Hygroscopicity: The compound is hygroscopic, and variations in water content can lead to changes in its crystalline structure, which can be observed in XRPD analysis.[\[6\]](#)
- Storage: As a solid, it is stable for at least two years when stored at -20°C.[\[10\]](#) However, aqueous solutions are not recommended for storage beyond one day.[\[10\]](#)
- Degradation: Fluvastatin is known to be unstable during storage, with the formation of anti-isomers and lactone by-products being the primary degradation pathways.[\[22\]](#) It is also sensitive to visible light.[\[7\]](#)

- Stabilization: The formation of solid dispersions with polymers like chitosan or PVP has been shown to improve the physical and chemical stability of Fluvastatin, likely through the formation of hydrogen bonds that inhibit degradation.[22]

A stability-indicating assay, typically using RP-HPLC, is essential for quantifying **Fluvastatin Sodium** in the presence of its degradation products.[23][24] The development of such a method involves subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradants and ensuring the chromatographic method can resolve the parent drug peak from all degradation product peaks.[25]

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